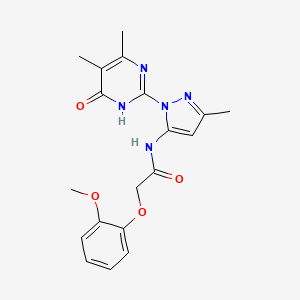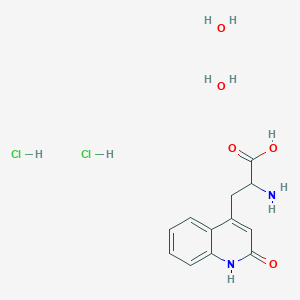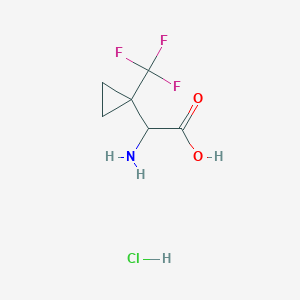
3,5-Dihydroxyadamantane-1-carboxylic acid
概要
説明
Synthesis Analysis
DHAA has been synthesized using different methods. A study describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.Chemical Reactions Analysis
Adamantylation of carboxylic acids esters using 1,3-dehydroadamantane has been highlighted. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.25 . It is a powder at room temperature . More specific physical and chemical properties were not found in the available sources.科学的研究の応用
Synthesis of Alkyl (Aryl) Ketones
- A study by (Mokhov, Butov, & Saad, 2018) describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.
Adamantylation of Carboxylic Acids Esters
- Another study by (Mokhov, Burmistrov, & Butov, 2016) highlights the adamantylation of carboxylic acids esters using 1,3-dehydroadamantane. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.
Development of Medicinal Therapeutics
- Research by (Jasys et al., 2000) explores the synthesis of functionalized adamantanes like 3,5,7-tri-fluoroadamantane-1-carboxylic acid. These compounds are important in medicinal therapeutics due to their structural properties and physicochemical parameters.
Crystallographic Studies
- A study by (Zhao, Khan, & Fronczek, 2011) provides crystallographic insights into compounds like 3,4,5-trihydroxybenzoic acid, enhancing understanding of molecular structures and bonding.
Synthesis of Optically Active Derivatives
- The work of (Aoyama & Hara, 2013) on synthesizing enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate and its derivatives showcases the potential in developing optically active adamantane compounds.
Inhibition of Enzymatic Synthesis
- The research by (Coulter, Lombardini, Sufrin, & Talalay, 1974) investigates carbocyclic and heterocyclic amino acids, including 1-Aminocyclopentane-1-carboxylic acid, as inhibitors of enzymatic synthesis, relevant in pharmacological contexts.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3,5-dihydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVSQIPVYZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
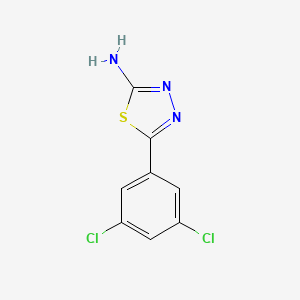
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
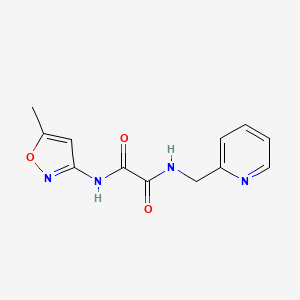
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

